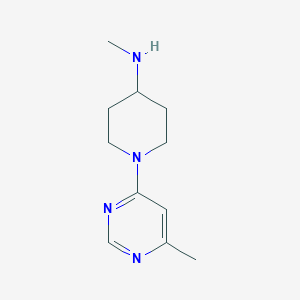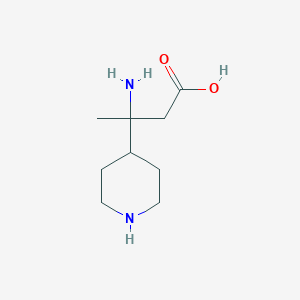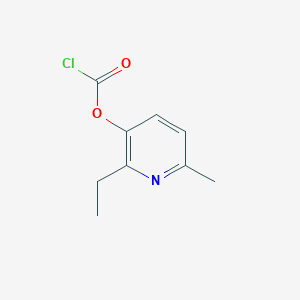
2-Ethyl-6-methylpyridin-3-yl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methylpyridin-3-yl chloroformate is an organic compound with the molecular formula C₉H₁₀ClNO₂. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylpyridin-3-yl chloroformate typically involves the reaction of 2-Ethyl-6-methylpyridine with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylpyridin-3-yl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Ethyl-6-methylpyridine and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonates.
Water: Hydrolyzes in the presence of water.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
2-Ethyl-6-methylpyridine: Formed from hydrolysis.
Scientific Research Applications
2-Ethyl-6-methylpyridin-3-yl chloroformate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceutical Research: Employed in the synthesis of potential drug candidates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylpyridin-3-yl chloroformate involves its reactivity with nucleophiles. The chloroformate group (–OCOCl) is highly reactive and can undergo nucleophilic substitution reactions. The compound acts as an electrophile, facilitating the formation of carbamates and carbonates through the reaction with amines and alcohols, respectively.
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: Similar in structure but with a methyl group instead of the 2-Ethyl-6-methylpyridin-3-yl group.
Ethyl Chloroformate: Similar in structure but with an ethyl group instead of the 2-Ethyl-6-methylpyridin-3-yl group.
Phenyl Chloroformate: Similar in structure but with a phenyl group instead of the 2-Ethyl-6-methylpyridin-3-yl group.
Uniqueness
2-Ethyl-6-methylpyridin-3-yl chloroformate is unique due to the presence of the 2-Ethyl-6-methylpyridin-3-yl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2-ethyl-6-methylpyridin-3-yl) carbonochloridate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-7-8(13-9(10)12)5-4-6(2)11-7/h4-5H,3H2,1-2H3 |
InChI Key |
MKDMCUDNANEPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B13252136.png)
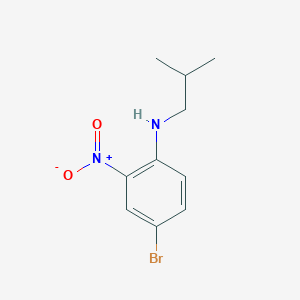
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13252144.png)
![2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13252154.png)
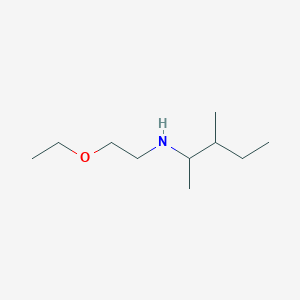

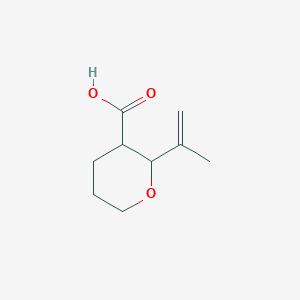
![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)

![N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13252183.png)
![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)
